molecular formula C17H12O B14461833 3-Fluoranthenemethanol CAS No. 70249-46-6

3-Fluoranthenemethanol

Cat. No.: B14461833
CAS No.: 70249-46-6
M. Wt: 232.28 g/mol
InChI Key: VEBZMHDHLUNFCN-UHFFFAOYSA-N
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Description

3-Fluoranthenemethanol is a chemical compound derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is known for its unique structure, which consists of fused naphthalene and benzene units connected by a five-membered ring. This compound is often studied for its fluorescence properties and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the cycloaddition reactions using acrylonitrile and dialkyl acetylenedicarboxylates. These reactions are carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluoranthene as a starting material. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the methanol group.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoranthenemethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated fluoranthene derivatives with nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenone derivatives, while reduction can produce fluoranthenemethanol.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Fluoranthenemethanol exerts its effects is primarily through its interaction with molecular targets in biological systems. Its fluorescence properties allow it to bind to specific proteins or nucleic acids, making it a valuable tool in molecular biology. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes .

Comparison with Similar Compounds

Uniqueness: 3-Fluoranthenemethanol stands out due to its specific fluorescence properties and its ability to undergo a wide range of chemical reactions. Its applications in scientific research, particularly in biological imaging and chemical synthesis, highlight its versatility and importance in various fields .

Properties

CAS No.

70249-46-6

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

fluoranthen-3-ylmethanol

InChI

InChI=1S/C17H12O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9,18H,10H2

InChI Key

VEBZMHDHLUNFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CO

Origin of Product

United States

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